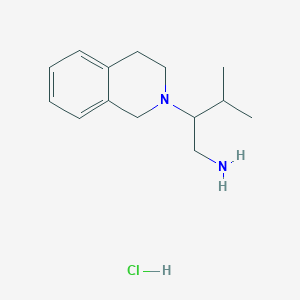![molecular formula C14H19N3O4S B1519555 N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide CAS No. 1221726-11-9](/img/structure/B1519555.png)
N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide
Overview
Description
“N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide” is a chemical compound with the CAS Number: 1221726-11-9 . It has a molecular weight of 325.39 . This compound is also known as CP-690,550 and has shown potential in the treatment of various autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Molecular Structure Analysis
The molecular formula of this compound is C14H19N3O4S . The InChI Code is 1S/C14H19N3O4S/c18-17(19)13-7-12(15-8-10-1-2-10)5-6-14(13)22(20,21)16-9-11-3-4-11/h5-7,10-11,15-16H,1-4,8-9H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide is involved in the synthesis of various sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols through paired electrochemical methods, offering an environmentally friendly approach without the need for toxic solvents or challenging workups (Mokhtari et al., 2018).
Medicinal Chemistry and Drug Design
- This compound is part of a class known as sulfonamide antibacterials, derivatives of 4-aminobenzenesulfonamide, which act as inhibitors of tetrahydropteroic acid synthetase. The sulfonamide group, as found in this compound, is vital in medicinal chemistry, appearing in many marketed drugs and playing a critical role in the inhibition of enzymes like carbonic anhydrases (Kalgutkar et al., 2010).
Anti-cancer Applications
- Sulfonamide derivatives, such as the one , have demonstrated potential in the treatment of cancer. Compounds bearing the sulfonamide fragment have shown in vitro anti-cancer activity against various cancer cell lines. They induce apoptosis in cancer cells by activating pro-apoptotic genes and pathways (Cumaoğlu et al., 2015).
Catalysis and Synthetic Applications
- It's used in asymmetric aminoxylation reactions, providing a method for the synthesis of aminoxylated products with high enantioselectivity. This showcases its application in creating chiral compounds, vital for pharmaceutical synthesis (Kano et al., 2008).
properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(cyclopropylmethylamino)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c18-17(19)13-7-12(15-8-10-1-2-10)5-6-14(13)22(20,21)16-9-11-3-4-11/h5-7,10-11,15-16H,1-4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDOFPCPLHYCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)S(=O)(=O)NCC3CC3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)

![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1519474.png)
![Isopropyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1519476.png)
![[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine hydrochloride](/img/structure/B1519477.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride](/img/structure/B1519478.png)





![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride](/img/structure/B1519491.png)
![[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B1519492.png)
![2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1519495.png)